molecular formula C16H15FO B1343423 4'-Fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-48-5

4'-Fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1343423
CAS No.: 898789-48-5
M. Wt: 242.29 g/mol
InChI Key: AKRXZDFUYWADNF-UHFFFAOYSA-N
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Description

4’-Fluoro-3-(2-methylphenyl)propiophenone: is an organic compound characterized by the presence of a fluorine atom at the para position and a methyl group at the ortho position on the phenyl ring. This compound is a derivative of propiophenone, which is a key intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoroacetophenone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4’-Fluoro-3-(2-methylphenyl)propiophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific biological targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects.

Comparison with Similar Compounds

    4-Methylpropiophenone: Similar structure but lacks the fluorine atom, resulting in different reactivity and biological activity.

    3-Fluoro-4-methylpropiophenone: Similar but with different substitution pattern, affecting its chemical and biological properties.

    Propiophenone: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness: 4’-Fluoro-3-(2-methylphenyl)propiophenone is unique due to the combined presence of the fluorine and methyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its stability and binding affinity, while the methyl group influences its steric and electronic properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXZDFUYWADNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644021
Record name 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-48-5
Record name 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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